molecular formula C19H19ClFN3O B2864551 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 872581-71-0

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2864551
CAS No.: 872581-71-0
M. Wt: 359.83
InChI Key: BJUZORQNUAAVJG-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core linked to a morpholine ring, with additional substitutions that enhance its chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents. This step may involve various reaction conditions, such as using trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.

    Substitution Reactions: The next step involves introducing the 2-chloro-6-fluorophenyl group through substitution reactions.

    Morpholine Ring Introduction: The final step is the attachment of the morpholine ring to the benzimidazole core. This is typically done through nucleophilic substitution reactions, where the benzimidazole derivative reacts with morpholine under suitable conditions.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the morpholine ring.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZORQNUAAVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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